molecular formula C9H13N3O4 B2659309 2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-(2-hydroxypropyl)acetamide CAS No. 868228-74-4

2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-(2-hydroxypropyl)acetamide

カタログ番号: B2659309
CAS番号: 868228-74-4
分子量: 227.22
InChIキー: GSCKFLDBJNPUOJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N-(2-hydroxypropyl)acetamide” is chemically known as Trametinib . Trametinib is a kinase inhibitor and is designated for the treatment of patients with unresectable or metastatic melanoma with BRAF V600E or V600K mutations . The recommended dosage of trametinib is 2 mg orally once daily, as a single agent or in combination with dabrafenib, until disease progression or unacceptable toxicity .


Synthesis Analysis

The synthesis of Trametinib involves the development of safe, economical, efficient, scalable, and reproducible synthetic routes at commercial scale . The process can lead to the formation of undesired organic impurities, which are challenging to identify especially when the drug is not listed in pharmacopeia . These impurities have a definite impact on the quality of the drug product .


Molecular Structure Analysis

The molecular structure of Trametinib is complex, with multiple functional groups and rings . It includes a pyrimidine ring and an acetamide group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Trametinib can lead to the formation of process-related impurities . These impurities need to be identified, synthesized, and controlled in the manufacturing process .


Physical and Chemical Properties Analysis

The physical and chemical properties of Trametinib are influenced by its complex molecular structure . These properties are important for its pharmacological activity and bioavailability .

科学的研究の応用

Supramolecular Architectures

Research on the formation of 1D and 3D supramolecular architectures via salts of meso-5,7,7,12,12,14-hexamethyl-1,4,8,11-tetraazacyclotetradecane with derivatives including 2-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl) hydrazinecarboxamide has been documented. These structures are sustained by charge-assisted and conventional hydrogen bonds, showcasing the compound's utility in creating intricate molecular assemblies (Fonari et al., 2005).

Antimicrobial Activity

A series of pyrimidinone and oxazinone derivatives, synthesized using citrazinic acid as a starting material, demonstrated antimicrobial agents' properties. The research indicates the potential of these compounds, including the mentioned acetamide derivative, in developing new antimicrobial drugs (Hossan et al., 2012).

Drug Design and Discovery

The compound has also been studied in the context of drug design and discovery, particularly as analogues of paracetamol for potential analgesic and antipyretic agents. This research emphasizes green chemistry approaches, underscoring the compound's relevance in environmentally friendly pharmaceutical development (Reddy et al., 2014).

作用機序

Trametinib acts as a kinase inhibitor, specifically targeting melanoma cells with BRAF V600E or V600K mutations .

Safety and Hazards

The safety and hazards of Trametinib are related to its pharmacological activity and potential side effects . It is used under medical supervision and its use is discontinued in case of disease progression or unacceptable toxicity .

将来の方向性

The future directions for Trametinib research involve the development of more efficient synthetic routes and the control of process-related impurities . This will be helpful to the generic pharmaceutical industry for obtaining chemically pure Trametinib .

特性

IUPAC Name

2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-(2-hydroxypropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c1-5(13)4-10-7(14)2-6-3-8(15)12-9(16)11-6/h3,5,13H,2,4H2,1H3,(H,10,14)(H2,11,12,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSCKFLDBJNPUOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CC1=CC(=O)NC(=O)N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824267
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。